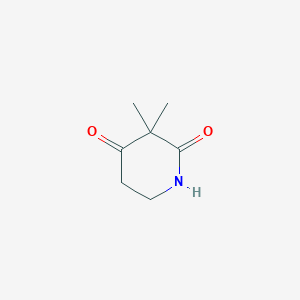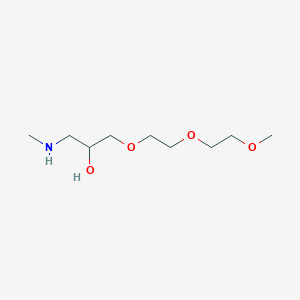![molecular formula C22H17FN4O4 B2974624 methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260998-86-4](/img/structure/B2974624.png)
methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Mesomorphic Behavior
A study conducted by Han, Wang, Zhang, and Zhu (2010) explored the synthesis of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoates. These compounds exhibited mesophases, which are intermediate phases between liquid and solid, and showed good photoluminescence properties. This suggests potential applications in materials science, particularly in the development of materials with specific optical characteristics (Han et al., 2010).
Fluoride Chemosensors
Ma, Li, Zong, Men, and Xing (2013) developed novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups. These compounds demonstrated significant changes in color and optical properties in response to fluoride ions, indicating potential use in chemical sensing and environmental monitoring (Ma et al., 2013).
Crystal Structure Analysis
Meyer, Joussef, Gallardo, and Bortoluzzi (2003) investigated the crystal structures of two oxadiazole derivatives used in the synthesis of potential angiotensin receptor antagonists. This research provides valuable insights into the structural aspects of these compounds, which is crucial for their application in medicinal chemistry (Meyer et al., 2003).
Radiopharmaceutical Applications
Luo, Gu, Dennett, Gaehle, Perlmutter, Chen, Benzinger, and Tu (2019) conducted a study on the automated synthesis of a PET radiopharmaceutical targeting the sphingosine-1 phosphate receptor. This research highlights the potential application of similar compounds in medical imaging and diagnostics (Luo et al., 2019).
Antibacterial and Antifungal Activities
Gupta, Kashaw, Jatav, and Mishra (2008) synthesized and tested quinazoline-4(3H)-ones with 1,3,4-oxadiazole substituents for antibacterial and antifungal activities. These findings suggest the potential of similar compounds in developing new antimicrobial agents (Gupta et al., 2008).
Antioxidant Properties
Kerimov, Ayhan-Kılcıgil, Özdamar, Can‐Eke, Çoban, Özbey, and Kazak (2012) developed benzimidazole-bearing 1,3,4-oxadiazoles and evaluated their antioxidant properties. These compounds could be explored further for their potential in oxidative stress-related medical applications (Kerimov et al., 2012).
Crystallographic and Conformational Analyses
Huang, Yang, Wu, Yang, Chen, Chai, and Zhao (2021) conducted a crystallographic and conformational analysis of certain boric acid ester compounds with benzene rings. Such studies are vital for understanding the molecular structure and potential applications in various scientific fields (Huang et al., 2021).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets this compound interacts with. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . The specific interactions of this compound would need to be determined through experimental studies.
Biochemical Pathways
The affected biochemical pathways would also depend on the specific targets of this compound. Indole derivatives can affect a wide range of pathways due to their broad-spectrum biological activities .
Properties
IUPAC Name |
methyl 4-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4/c1-30-22(29)15-6-10-17(11-7-15)24-19(28)13-27-12-2-3-18(27)21-25-20(26-31-21)14-4-8-16(23)9-5-14/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYHDXOGDXYKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2974541.png)
![5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2974543.png)
![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)


![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)


![Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2974552.png)


![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)


